N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide
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Overview
Description
N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tetrahydronaphthalene moiety attached to a piperidine ring, which is further linked to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: The starting material, 1,2,3,4-tetrahydronaphthalene, is prepared through the hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon.
Attachment to Piperidine: The tetrahydronaphthalene moiety is then reacted with piperidine under basic conditions to form the intermediate compound, 1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidine.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different functional groups.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Naphthalene derivatives.
Reduction: Piperidine derivatives with altered functional groups.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential biological activity, including interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- N-(1,2,3,4-tetrahydronaphthalen-3-yl)acetamide
Comparison:
- Structural Differences: The position of the tetrahydronaphthalene moiety attachment to the piperidine ring can vary, leading to differences in chemical and biological properties.
- Reactivity: The reactivity of these compounds can differ based on the position of the functional groups, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity and potential therapeutic applications can vary, with some compounds showing higher affinity for specific targets compared to others.
Conclusion
N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further studies on its mechanism of action and comparison with similar compounds can provide deeper insights into its applications and potential benefits.
Properties
IUPAC Name |
N-[1-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-18-8-10-20(11-9-18)13-15-6-7-16-4-2-3-5-17(16)12-15/h2-5,15,18H,6-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDTGVYIAFXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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